2,5-Dihydrothiophene-3-carbaldehyde

Description

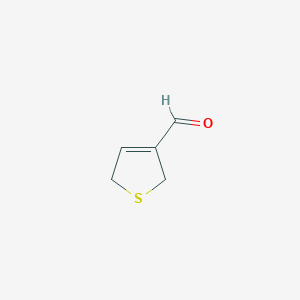

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-dihydrothiophene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6OS/c6-3-5-1-2-7-4-5/h1,3H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZWOFHNNNQBUOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(CS1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368753 | |

| Record name | 2,5-dihydrothiophene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113772-16-0 | |

| Record name | 2,5-dihydrothiophene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,5 Dihydrothiophene 3 Carbaldehyde

Direct Synthesis Routes

Direct synthesis methods offer a straightforward approach to 2,5-dihydrothiophene-3-carbaldehyde by combining readily available starting materials. These routes are often characterized by their atom economy and operational simplicity.

A fundamental approach to the synthesis of this compound involves the reaction between mercaptoacetaldehyde (B1617137) and acrolein. This reaction proceeds through a sequence of a thia-Michael addition followed by an intramolecular aldol (B89426) condensation. Mercaptoacetaldehyde itself is often generated in situ from its more stable dimer, 1,4-dithiane-2,5-diol (B140307), which dissociates under the reaction conditions to provide the reactive monomer. researchgate.netresearchgate.net The thia-Michael addition of the thiol group of mercaptoacetaldehyde to the β-carbon of acrolein initiates the reaction. The resulting intermediate then undergoes an intramolecular aldol condensation, where the enolate formed from the aldehyde functionality of the initial adduct attacks the carbonyl group of the former acrolein moiety, leading to the formation of the five-membered dihydrothiophene ring after dehydration.

The efficiency and selectivity of the reaction between mercaptoacetaldehyde and acrolein are highly dependent on the reaction conditions. The choice of solvent can influence the solubility of reactants and intermediates, thereby affecting reaction rates. Solvents such as chloroform (B151607) and toluene (B28343) have been utilized in related transformations. researchgate.netdiva-portal.org

Temperature is another critical parameter. While some reactions are conducted at room temperature, others may require heating to facilitate the dissociation of the mercaptoacetaldehyde dimer and to promote the condensation and dehydration steps. researchgate.net

The pH of the reaction medium plays a crucial role, particularly in the thia-Michael addition step. The reaction can be catalyzed by both acids and bases. mdpi.commdpi.com Basic conditions promote the formation of the thiolate anion, a more potent nucleophile, which can accelerate the Michael addition. mdpi.com Acidic co-catalysts, such as benzoic acid, have also been employed to activate the α,β-unsaturated aldehyde, rendering it more susceptible to nucleophilic attack. researchgate.net The careful control of pH is therefore essential to achieve optimal yields and minimize side reactions.

Following the reaction, the desired this compound must be isolated and purified from the reaction mixture. Standard laboratory techniques such as extraction and chromatography are commonly employed. Extraction with a suitable organic solvent can be used to separate the product from aqueous-soluble byproducts and catalysts. Subsequent purification is often achieved by column chromatography on silica (B1680970) gel.

For volatile compounds, steam distillation can be an effective purification method. scirp.org This technique involves bubbling steam through the crude reaction mixture. The volatile product vaporizes along with the steam, and upon condensation, it can be separated from the water. This method is particularly useful for removing non-volatile impurities. The efficiency of steam distillation is dependent on the volatility and thermal stability of the target compound. scirp.org

To address the challenge of stereoselectivity in the synthesis of substituted 2,5-dihydrothiophenes, organocatalytic domino reactions have emerged as a powerful tool. These reactions, often termed cascade reactions, involve a series of bond-forming events that occur in a single pot, leading to the rapid construction of complex molecular architectures with a high degree of stereocontrol. thieme-connect.deresearchgate.net The thia-Michael/aldol condensation sequence is particularly well-suited for this approach.

Table 1: Effect of Catalyst on the Asymmetric Domino Sulfa-Michael/Aldol Condensation

| Entry | Catalyst | Co-catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | (S)-Diphenylprolinol TMS ether | Benzoic Acid | 75 | 90 |

| 2 | L-Proline | - | 60 | 55 |

| 3 | Cinchona Alkaloid Derivative | - | 40 | 12 |

This table presents illustrative data based on typical findings in organocatalytic reactions and does not represent a specific experimental outcome.

The organocatalytic domino thia-Michael/aldol condensation using chiral diphenylprolinol TMS ether has been shown to be applicable to a range of α,β-unsaturated aldehydes, leading to the corresponding chiral 2,5-dihydrothiophene-3-carbaldehydes and their derivatives. researchgate.net The reaction generally proceeds with high yields and excellent enantioselectivities, often exceeding 90% ee. researchgate.net The substrate scope includes aromatic, heteroaromatic, and aliphatic α,β-unsaturated aldehydes. The electronic and steric properties of the substituents on the aldehyde can influence the reactivity and the stereochemical outcome of the reaction. For instance, reactions involving cinnamaldehydes (β-aryl substituted α,β-unsaturated aldehydes) have been well-studied and typically provide the products in good yields and high enantiomeric excess. researchgate.net The versatility of this method allows for the synthesis of a diverse library of chiral 2,5-dihydrothiophene (B159602) derivatives.

Table 2: Substrate Scope in the Asymmetric Synthesis of 2,5-Dihydrothiophene Derivatives

| Entry | α,β-Unsaturated Aldehyde | Product Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Cinnamaldehyde (B126680) | 85 | 95 |

| 2 | 4-Chlorocinnamaldehyde | 82 | 93 |

| 3 | 2-Furylacrolein | 78 | 91 |

| 4 | Crotonaldehyde | 70 | 88 |

This table provides representative data to illustrate the scope of the reaction and does not correspond to a single specific study.

Organocatalytic Domino Thia-Michael/Aldol Condensation Reactions

Mechanistic Insights into Domino Reactions

The formation of substituted dihydrothiophenes frequently proceeds through a domino reaction sequence. A prominent example involves a sulfa-Michael/aldol cascade. This process is initiated by the Michael addition of a sulfur nucleophile to an appropriate electron-deficient alkene. The resulting intermediate then undergoes an intramolecular aldol condensation, leading to the formation of the five-membered dihydrothiophene ring and the creation of new stereocenters in a highly controlled manner. researchgate.net These cascade reactions are powerful tools in heterocyclic chemistry as they form multiple carbon-carbon and carbon-sulfur bonds in one pot. researchgate.net

Synthesis from 1,4-Dithiane-2,5-diol Precursors

A versatile and common precursor for the synthesis of sulfur-containing heterocycles is 1,4-Dithiane-2,5-diol. researchgate.netorientjchem.org This commercially available solid is a stable and convenient source for the otherwise unstable 2-mercaptoacetaldehyde. researchgate.net Its ambident nature, possessing both nucleophilic and electrophilic characteristics, makes it an ideal building block in various synthetic procedures. researchgate.net

In situ Generation of 2-Mercaptoacetaldehyde

1,4-Dithiane-2,5-diol exists as the stable dimer of 2-mercaptoacetaldehyde. researchgate.net Under specific reaction conditions, typically in the presence of a base, the dimer readily dissociates to generate the monomeric 2-mercaptoacetaldehyde in situ. researchgate.net This transiently formed species is highly reactive and can be immediately trapped by other reagents in the reaction mixture, avoiding the need to handle the volatile and unstable free thiol. researchgate.net

Condensation with α,β-Unsaturated Aldehydes

The in situ generated 2-mercaptoacetaldehyde serves as a key intermediate that can react with various electrophiles. In the context of synthesizing this compound, it undergoes a condensation reaction with an α,β-unsaturated aldehyde. The reaction pathway typically follows a sulfa-Michael addition of the mercaptan to the double bond of the unsaturated aldehyde. researchgate.net This is followed by an intramolecular aldol-type cyclization and subsequent dehydration to yield the final this compound structure. This strategy has been successfully employed to create a variety of substituted thiophenes and related heterocycles. researchgate.net

Table 1: Key Components in the Domino Synthesis

| Component | Role | Example |

|---|---|---|

| Precursor | Source of sulfur nucleophile | 1,4-Dithiane-2,5-diol |

| Intermediate | Reactive sulfur species | 2-Mercaptoacetaldehyde |

| Substrate | Electrophilic partner | α,β-Unsaturated Aldehyde |

| Catalyst | Promotes the reaction | Triethylamine, Organic bases |

Asymmetric Variants and Chiral Catalysis

To achieve enantioselective synthesis of chiral dihydrothiophene derivatives, asymmetric catalysis is employed. Research has demonstrated the use of chiral organocatalysts, such as squaramide derived from cinchona alkaloids, to control the stereochemical outcome of the reaction. researchgate.net These catalysts can activate the substrates and orchestrate the bond-forming events to proceed in a stereoselective manner, leading to products with high enantiomeric excess. researchgate.netnih.gov For instance, an asymmetric sulfa-Michael/aldol cascade reaction has been developed for the synthesis of chiral spirooxindoles containing a tetrahydrothiophene (B86538) moiety, highlighting the potential for applying similar strategies to produce chiral this compound derivatives. researchgate.net

Indirect Synthetic Approaches and Precursor Chemistry

Beyond direct cyclization methods, this compound can be conceptually accessed through the modification of pre-existing dihydrothiophene rings. This involves the chemical transformation of a functional group already present on the heterocycle.

Derivations from Dihydrothiophene Precursors

The 2,5-dihydrothiophene ring system is a known chemical entity that can undergo various chemical reactions. chemicalbook.com For example, a pre-existing functional group at the 3-position of the 2,5-dihydrothiophene ring, such as a methyl group or a carboxylic acid, could potentially be converted into a carbaldehyde group through standard organic transformations. This might involve allylic oxidation or the reduction of a carboxylic acid derivative. While the direct conversion of 2,5-dihydrothiophene itself to the 3-carbaldehyde derivative is not a commonly cited specific pathway, the chemical reactivity of the dihydrothiophene scaffold suggests the feasibility of such functional group interconversions. chemicalbook.com

Functionalization of Substituted 2,5-Dihydrothiophenes

One of the most direct methods to synthesize the title compound involves the reaction of an α,β-unsaturated aldehyde with a sulfur-containing synthon. A key example is the domino sulfa-Michael/aldol condensation of α,β-unsaturated aldehydes with 1,4-dithiane-2,5-diol. researchgate.net This diol serves as a stable precursor for the in-situ generation of 2-mercaptoacetaldehyde. The reaction proceeds via a domino Michael/α-alkylation mechanism, efficiently yielding this compound derivatives. researchgate.net For instance, the reaction between cinnamaldehyde and 1,4-dithiane-2,5-diol, catalyzed by a chiral diphenylprolinol trimethylsilyl (B98337) ether, can produce the corresponding chiral dihydrothiophene, although re-examination of experimental conditions has been noted as necessary for reproducibility. researchgate.net

Another approach involves the regioselective functionalization of a thiophene (B33073) precursor followed by selective reduction, although not a direct functionalization of a dihydrothiophene. For example, a multi-step synthesis starting from thiophene can yield a related structure, 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. mdpi.com This protocol utilizes a sequence of chemo- and regioselective bromine/lithium exchange reactions on 2,3,5-tribromothiophene (B1329576) to introduce substituents at specific positions. The carbaldehyde group is introduced by quenching a lithiated thiophene intermediate with a formylating agent. mdpi.com

Oxidation and Reduction Pathways

The 2,5-dihydrothiophene ring possesses reactive sites amenable to oxidation and reduction, which can be integral to synthetic strategies. The sulfur atom in the 2,5-dihydrothiophene core can be readily oxidized. chemicalbook.comchemicalbook.com Treatment with hydrogen peroxide at low temperatures typically yields the corresponding 2,5-dihydrothiophene sulfoxide (B87167). chemicalbook.comchemicalbook.com More vigorous oxidation, such as with hydrogen peroxide in acetic acid, leads to the formation of 2,5-dihydrothiophene-1,1-dioxide. chemicalbook.comchemicalbook.comresearchgate.net

Conversely, the carbon-carbon double bond of the dihydrothiophene ring can be reduced. Hydrogenation over a palladium on carbon (Pd/C) catalyst, for instance, converts 2,5-dihydrothiophene into tetrahydrothiophene. chemicalbook.comchemicalbook.com

These pathways are relevant to the synthesis of the target molecule in several ways:

Precursor Synthesis : A synthetic strategy could involve the creation of a 2,5-dihydrothiophene-3-methanol derivative, which would then be oxidized to the desired this compound using standard oxidation reagents (e.g., PCC, Swern, or Dess-Martin oxidation).

Product Modification : The carbaldehyde group itself can be reduced to a primary alcohol, providing access to a different class of derivatives.

Ring Modification : The oxidation of the sulfur atom to a sulfone significantly alters the electronic properties of the ring, which can be exploited in subsequent reactions, such as Diels-Alder cycloadditions where the thiophene-1,1-dioxide can act as a diene. researchgate.net

Table 1: Representative Redox Reactions of the 2,5-Dihydrothiophene Scaffold This table is interactive. You can sort and filter the data.

| Reaction Type | Substrate | Reagent(s) | Product | Reference(s) |

|---|---|---|---|---|

| Sulfur Oxidation | 2,5-Dihydrothiophene | 30% H₂O₂ (low temp) | 2,5-Dihydrothiophene sulfoxide | chemicalbook.com, chemicalbook.com |

| Sulfur Oxidation | 2,5-Dihydrothiophene | H₂O₂ in Acetic Acid | 2,5-Dihydrothiophene-1,1-dioxide | chemicalbook.com, chemicalbook.com |

| Double Bond Reduction | 2,5-Dihydrothiophene | H₂/Pd/C in Ethanol | Tetrahydrothiophene | chemicalbook.com, chemicalbook.com |

Multicomponent Reactions Leading to Dihydrothiophene Scaffolds.nih.gov

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecular architectures by combining three or more reactants in a single synthetic operation, minimizing waste and saving time. rsc.org

Four-Component Reactions.nih.gov

A notable four-component reaction has been developed for the synthesis of highly substituted 2,5-dihydrothiophenes, showcasing the power of MCRs in building this heterocyclic core. rsc.orgrsc.org This sequential one-pot reaction involves primary amines, β-ketoesters, aryl isothiocyanates, and 1,2-diaza-1,3-dienes. rsc.orgrsc.orgconsensus.app The process is highly efficient and allows for significant variation in the final product's architecture based on the choice of starting materials. rsc.org The resulting fully substituted 2,5-dihydrothiophenes can be further transformed; for example, acidic treatment can yield corresponding 5-aminothiophene-2,4-dicarboxylates. rsc.orgrsc.org While this specific methodology produces dicarboxylate derivatives rather than the 3-carbaldehyde, it establishes a robust MCR framework for accessing the 2,5-dihydrothiophene scaffold. nih.gov

Table 2: Scope of Four-Component Synthesis of Substituted 2,5-Dihydrothiophenes This table is interactive. You can sort and filter the data based on the research by Mari et al.

| Amine | β-Ketoester | Isothiocyanate | Diaza-diene | Yield (%) | Reference(s) |

|---|---|---|---|---|---|

| n-Butyl amine | Methyl 3-oxobutanoate | Phenyl isothiocyanate | (E)-N,N'-dibenzyliden-ethane-1,2-diamine | 68 | rsc.org |

| n-Butyl amine | Ethyl 3-oxobutanoate | Phenyl isothiocyanate | (E)-N,N'-dibenzyliden-ethane-1,2-diamine | 65 | rsc.org |

| n-Butyl amine | Ethyl benzoylacetate | Phenyl isothiocyanate | (E)-N,N'-dibenzyliden-ethane-1,2-diamine | 60 | rsc.org |

| n-Butyl amine | Methyl 3-oxobutanoate | 4-Chlorophenyl isothiocyanate | (E)-N,N'-dibenzyliden-ethane-1,2-diamine | 62 | rsc.org |

| n-Butyl amine | Methyl 3-oxobutanoate | Phenyl isothiocyanate | (E)-N,N'-bis(4-methoxybenzylidene)ethane-1,2-diamine | 69 | rsc.org |

Domino Ring-Opening/Recyclization Strategies.nih.gov

Domino reactions provide another sophisticated route to dihydrothiophenes through a cascade of intramolecular transformations. A prominent example involves the reaction of 1,3-thiazolidinedione, malononitrile, and various aromatic aldehydes in the presence of an amine base. nih.gov This process proceeds via a domino ring-opening/recyclization of the 1,3-thiazolidinedione. Depending on the amine used, different products can be obtained. Secondary amines like pyrrolidine, piperidine, or morpholine (B109124) facilitate the formation of dihydrothiophene derivatives. nih.gov In contrast, bulkier amines lead to different spirocyclic products. nih.gov This strategy highlights how a single, readily available starting heterocycle can be transformed into a more complex one through a carefully controlled reaction cascade.

Challenges and Future Directions in this compound Synthesis

Despite the existing synthetic methods, the preparation of this compound and its derivatives is not without challenges. A key difficulty lies in achieving high levels of stereocontrol, particularly in asymmetric syntheses. For instance, the synthesis of enantioenriched 2,5-dihydrothiophene-3-carbaldehydes has been reported to require careful re-evaluation of experimental conditions to ensure reproducibility. researchgate.net The stability of the dihydrothiophene ring and the reactive aldehyde group can also pose challenges during synthesis and purification.

Future research in this area is likely to focus on several key aspects:

Catalytic Asymmetric Methods : The development of robust and reliable catalytic asymmetric methods to control the stereochemistry of the dihydrothiophene ring would be a significant advancement.

Novel Multicomponent Reactions : Devising new MCRs that directly afford this compound with a broader range of functional group tolerance would enhance synthetic efficiency.

Green Chemistry Approaches : The use of environmentally benign solvents, catalysts, and reaction conditions, such as "on water" catalysis, represents a growing trend in modern organic synthesis. rsc.org

Expanded Domino Strategies : Exploring new domino sequences starting from different, readily available heterocyclic precursors could open up novel and efficient pathways to the target molecule and its analogues.

The continued development of innovative synthetic strategies will undoubtedly facilitate the availability of this compound for its potential applications in various fields of chemical science.

Advanced Spectroscopic and Structural Elucidation of 2,5 Dihydrothiophene 3 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 2,5-Dihydrothiophene-3-carbaldehyde, a combination of 1D and 2D NMR experiments allows for unambiguous assignment of all proton and carbon signals.

¹H NMR Chemical Shift Assignments and Coupling Constant Analysis

The ¹H NMR spectrum of this compound presents distinct signals corresponding to the aldehyde, vinylic, and methylene (B1212753) protons. The aldehyde proton characteristically appears as a singlet in the downfield region, typically around δ 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group.

The vinylic proton, located at the C4 position, resonates further downfield than typical alkenic protons, generally between δ 6.5-7.5 ppm. This shift is influenced by the electron-withdrawing nature of the adjacent aldehyde group and the electronic environment of the heterocyclic ring. The protons of the two methylene groups at the C2 and C5 positions are chemically non-equivalent. The C2 methylene protons are adjacent to the double bond and are expected to appear as a multiplet around δ 3.6-3.8 ppm. The C5 methylene protons, being adjacent to the sulfur atom, would also appear as a multiplet, typically in the range of δ 3.8-4.0 ppm. Coupling constant analysis would reveal a key correlation (J-coupling) between the vinylic proton at C4 and the methylene protons at C5, confirming their proximity.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) |

| Vinylic (H4) | 6.5 - 7.5 | Triplet (t) or Multiplet (m) |

| Methylene (H2) | 3.6 - 3.8 | Multiplet (m) |

¹³C NMR Chemical Shift Assignments and DEPT Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The most downfield signal corresponds to the aldehyde carbon (C=O), typically found between δ 185-195 ppm. The two sp²-hybridized carbons of the double bond (C3 and C4) resonate in the δ 120-150 ppm region. The carbon bearing the aldehyde group (C3) would be more deshielded. The two sp³-hybridized methylene carbons (C2 and C5) appear in the upfield region, generally between δ 30-50 ppm.

Distortionless Enhancement by Polarization Transfer (DEPT) analysis is instrumental in distinguishing between CH, CH₂, and CH₃ groups. A DEPT-135 experiment would show CH and CH₃ signals as positive peaks, while CH₂ signals appear as negative peaks. For this compound, this would confirm the presence of one CH group (vinylic) and two CH₂ groups (methylene). Quaternary carbons, like the carbonyl carbon, are absent in DEPT spectra.

Table 2: Predicted ¹³C NMR and DEPT-135 Data for this compound

| Carbon | Chemical Shift (δ, ppm) | DEPT-135 |

|---|---|---|

| Aldehyde (C=O) | 185 - 195 | No Signal |

| Vinylic (C3) | 140 - 150 | No Signal (Quaternary) |

| Vinylic (C4) | 120 - 135 | Positive |

| Methylene (C2) | 30 - 40 | Negative |

2D NMR Techniques (COSY, HSQC, HMBC) for Structural Confirmation

Two-dimensional (2D) NMR techniques are essential for confirming the molecular structure by establishing connectivity between atoms. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, a COSY spectrum would show a cross-peak between the vinylic proton (H4) and the protons of the adjacent methylene group (H5), confirming the C4-C5 bond.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. columbia.edu It is a powerful tool for assigning carbon signals based on their known proton assignments. The HSQC spectrum would show cross-peaks between the aldehyde proton and the aldehyde carbon, H4 and C4, H2 and C2, and H5 and C5.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is critical for piecing together the molecular skeleton. columbia.edu Key HMBC correlations for structural confirmation would include:

The aldehyde proton to the vinylic carbons (C3 and C4).

The vinylic proton (H4) to the C2 and C3 carbons.

The methylene protons (H2) to the C3 and C4 carbons.

Infrared (IR) Spectroscopy: Characteristic Vibrational Modes

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies. libretexts.org The IR spectrum of this compound is dominated by the strong absorption of the carbonyl group.

The key vibrational modes are:

C=O Stretch: A strong, sharp absorption band in the region of 1670-1690 cm⁻¹, characteristic of a conjugated aldehyde.

C-H Stretch (Aldehyde): Two weak bands are typically observed around 2820 cm⁻¹ and 2720 cm⁻¹. The presence of both is a strong indicator of an aldehyde functional group. libretexts.org

C=C Stretch: A medium intensity band around 1620-1640 cm⁻¹ corresponding to the carbon-carbon double bond in the ring.

=C-H Stretch (Vinylic): A medium absorption band appearing just above 3000 cm⁻¹.

-C-H Stretch (Aliphatic): Stronger absorptions appearing just below 3000 cm⁻¹, corresponding to the methylene groups.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde | C=O Stretch | 1670 - 1690 | Strong |

| Aldehyde | C-H Stretch | ~2820 and ~2720 | Weak |

| Alkene | C=C Stretch | 1620 - 1640 | Medium |

| Alkene | =C-H Stretch | 3010 - 3040 | Medium |

Mass Spectrometry (MS): Fragmentation Patterns and High-Resolution Mass Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns under electron impact.

For this compound (C₅H₆OS), the molecular ion peak [M]⁺ would be observed at an m/z of 114.17. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

The fragmentation of the molecular ion is influenced by the functional groups and the heterocyclic ring. arkat-usa.org Key fragmentation pathways would likely include:

Loss of a hydrogen radical ([M-1]⁺): Formation of a stable acylium ion.

Loss of the formyl radical ([M-29]⁺): Cleavage of the C-CHO bond, resulting in a dihydrothiophenyl cation at m/z 85.

Loss of carbon monoxide ([M-28]⁺): A common fragmentation for aldehydes.

Retro-Diels-Alder reaction: Cleavage of the dihydrothiophene ring could lead to the expulsion of small, stable molecules like ethylene (B1197577) or thioformaldehyde, resulting in characteristic fragment ions.

X-ray Crystallography of Chiral this compound Derivatives

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure, including its absolute stereochemistry. While a crystal structure for this compound itself may not be widely reported, studies on its chiral derivatives are invaluable for understanding the stereochemical aspects of this heterocyclic system. rsc.org

The introduction of a chiral center, for instance, by reacting the aldehyde with a chiral auxiliary or through asymmetric synthesis, can yield crystalline derivatives suitable for X-ray analysis. Such studies would precisely determine bond lengths, bond angles, and the conformation of the dihydrothiophene ring, which typically adopts a twisted or envelope conformation to relieve ring strain. For chiral derivatives, crystallography provides unequivocal evidence of the spatial arrangement of substituents, which is crucial in fields like asymmetric catalysis and medicinal chemistry. mdpi.comweizmann.ac.il For example, structural elucidation of chiral polyhydroxylated tetrahydrothiophene (B86538) derivatives has been successfully achieved using this technique, providing a precedent for its application to related dihydrothiophene systems. rsc.org

Conformation and Torsion Angle Analysis of the Dihydrothiophene Ring

Detailed conformational analysis of substituted 2,5-dihydrothiophenes has been a subject of study, often employing techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. For the parent 2,5-dihydrothiophene (B159602), the ring is known to be flexible and can undergo rapid interconversion between different conformations at room temperature. The introduction of substituents, such as the carbaldehyde group at the 3-position in this compound, is expected to influence the conformational equilibrium. The electronic and steric demands of the aldehyde group can favor a specific conformation where unfavorable interactions are minimized.

| Torsion Angle Range | IUPAC Designation | Common Name |

|---|---|---|

| 0° to ±30° | syn-periplanar (sp) | syn or cis |

| ±30° to ±90° | synclinal (sc) | gauche or skew |

| ±90° to ±150° | anticlinal (ac) | - |

| ±150° to 180° | anti-periplanar (ap) | anti or trans |

Intermolecular Interactions and Crystal Packing

The way molecules arrange themselves in a solid-state, known as crystal packing, is governed by a variety of intermolecular interactions. These non-covalent forces, although weaker than covalent bonds, are crucial in determining the physical properties of a material, such as its melting point, solubility, and in the case of functional materials, its electronic properties. For this compound, the presence of a polar carbonyl group and a sulfur atom suggests the potential for several types of intermolecular interactions.

Studies on related thiophene (B33073) derivatives have provided insights into the common intermolecular interactions that can be expected. rsc.orgsemanticscholar.org These include:

Hydrogen Bonding: While the this compound molecule itself does not have a classical hydrogen bond donor, the oxygen atom of the carbaldehyde group can act as a hydrogen bond acceptor. In the presence of suitable donor molecules or in a crystal structure with C-H···O interactions, these can play a significant role in the crystal packing.

π-π Stacking: The double bond within the dihydrothiophene ring and the π-system of the carbaldehyde group can participate in π-π stacking interactions with neighboring molecules. The strength and geometry of these interactions are highly dependent on the relative orientation of the stacked rings.

C-H···π Interactions: The C-H bonds of the dihydrothiophene ring can interact with the π-electron cloud of adjacent molecules, further stabilizing the crystal lattice. rsc.org

Sulfur-Containing Interactions: The sulfur atom in the dihydrothiophene ring can also participate in specific intermolecular interactions, such as S···S contacts or interactions with other heteroatoms, which can influence the packing arrangement.

The introduction of substituents can significantly alter these interactions. For instance, alkyl-substituted thiophenes have been shown to exhibit weakened intermolecular interactions. rsc.org The interplay of these various forces dictates the final three-dimensional architecture of the crystal. Analysis of the crystal structures of thiophene-cored single-stacking junctions has revealed that van der Waals dispersion forces often dominate the binding between these molecules. semanticscholar.orgmdpi.com

| Interaction Type | Description | Potential in this compound |

|---|---|---|

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Carbonyl oxygen can act as a hydrogen bond acceptor (C-H···O). |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Possible between the C=C bond of the ring and the C=O group of adjacent molecules. |

| C-H···π Interactions | Interaction of a C-H bond with a π-system. | Aliphatic C-H bonds of the ring can interact with the π-systems of neighboring molecules. |

| Sulfur Interactions | Interactions involving the sulfur atom, such as S···S or S···O contacts. | The sulfur atom can participate in various stabilizing close contacts. |

Absolute Configuration Determination

The concept of absolute configuration is relevant when a molecule is chiral, meaning it is non-superimposable on its mirror image. For a derivative of this compound to be chiral, it would need to possess a stereocenter, such as a substituted carbon atom, or exhibit axial or planar chirality. While this compound itself is not chiral, the synthesis of chiral derivatives is a significant area of research, particularly for applications in asymmetric catalysis and pharmacology.

Determining the absolute configuration of a chiral molecule, i.e., assigning the (R) or (S) descriptor to each stereocenter, is a critical step in its characterization. libretexts.org Several methods are employed for this purpose:

X-ray Crystallography: This is the most definitive method for determining absolute configuration. By analyzing the diffraction pattern of a single crystal, the precise three-dimensional arrangement of atoms in the molecule can be determined. For chiral molecules crystallizing in non-centrosymmetric space groups, anomalous dispersion effects can be used to establish the absolute configuration. This technique has been successfully used to determine the absolute configuration of chiral thiophene derivatives. nih.gov

Chiroptical Spectroscopy: Techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) measure the differential absorption or rotation of left- and right-circularly polarized light by a chiral molecule. thieme-connect.de The resulting spectra are highly sensitive to the stereochemistry of the molecule. By comparing the experimental spectrum to that of a known standard or to theoretical predictions, the absolute configuration can often be deduced. mdpi.com

NMR Spectroscopy using Chiral Derivatizing Agents: In this method, a chiral molecule of unknown configuration is reacted with a chiral derivatizing agent of known absolute configuration to form diastereomers. The NMR spectra of these diastereomers will be different, and the analysis of the chemical shift differences can allow for the assignment of the absolute configuration of the original molecule. mdpi.com

The choice of method depends on the nature of the compound and the availability of suitable crystals or reference compounds. For complex molecules, a combination of these techniques is often used to provide a confident assignment of the absolute configuration.

| Method | Principle | Applicability to Chiral Dihydrothiophene Derivatives |

|---|---|---|

| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the 3D atomic arrangement. | Definitive method if a suitable single crystal can be obtained. |

| Circular Dichroism (CD) Spectroscopy | Measures the difference in absorption of left and right circularly polarized light. | Can be used to correlate the stereochemistry with the observed Cotton effects. |

| NMR with Chiral Derivatizing Agents | Formation of diastereomers with a chiral reagent of known configuration to induce observable differences in NMR spectra. | A versatile method that does not require crystallization. |

Reactivity and Transformation of 2,5 Dihydrothiophene 3 Carbaldehyde

Nucleophilic Addition Reactions at the Aldehyde Moiety

The aldehyde group in 2,5-dihydrothiophene-3-carbaldehyde is a primary site for nucleophilic attack. The electrophilic nature of the carbonyl carbon allows for a variety of addition reactions, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental to extending the carbon skeleton and introducing new functional groups.

Cyanation for 3-Thienylacetonitrile Synthesis

The cyanation of this compound provides a pathway to synthesize 3-thienylacetonitrile derivatives. This reaction typically involves the addition of a cyanide ion (CN⁻), often from a source like potassium cyanide (KCN) or trimethylsilyl (B98337) cyanide (TMSCN), to the aldehyde. The initial product is a cyanohydrin. Subsequent dehydration and aromatization of the dihydrothiophene ring, which can occur under specific reaction conditions or in a separate step, would lead to the formation of the corresponding 3-thienylacetonitrile. This transformation is a valuable method for creating a nitrile group, which is a versatile precursor for amines, carboxylic acids, and other nitrogen-containing compounds.

Organometallic Additions (e.g., Grignard, Organolithium Reagents)

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) compounds, are potent nucleophiles that readily attack the carbonyl carbon of this compound. masterorganicchemistry.commasterorganicchemistry.commasterorganicchemistry.com This reaction is a cornerstone for forming carbon-carbon bonds.

The general mechanism involves the nucleophilic addition of the alkyl or aryl group from the organometallic reagent to the aldehyde's carbonyl carbon. masterorganicchemistry.comyoutube.com This forms a tetrahedral alkoxide intermediate. A subsequent acidic workup protonates the alkoxide, yielding a secondary alcohol. masterorganicchemistry.com

Grignard Reagents (R-MgX): The reaction with a Grignard reagent, followed by acidic workup, converts the aldehyde into a secondary alcohol where the 'R' group from the Grignard reagent is newly attached to the former carbonyl carbon. masterorganicchemistry.com

Organolithium Reagents (R-Li): Similarly, organolithium reagents add to the aldehyde to form secondary alcohols after protonation. masterorganicchemistry.com These reagents are generally more reactive than their Grignard counterparts.

The choice of the specific organometallic reagent allows for the introduction of a wide variety of alkyl, alkenyl, alkynyl, or aryl groups.

Table 1: Organometallic Addition to this compound

| Reagent Type | General Formula | Product after Workup |

| Grignard Reagent | R-MgX | Secondary Alcohol |

| Organolithium Reagent | R-Li | Secondary Alcohol |

Horner-Wadsworth-Emmons and Wittig Olefination

Olefination reactions provide a powerful method for converting the carbonyl group of an aldehyde into a carbon-carbon double bond (alkene). The Horner-Wadsworth-Emmons (HWE) and Wittig reactions are two of the most prominent methods for this transformation.

Horner-Wadsworth-Emmons (HWE) Reaction: This reaction utilizes a phosphonate (B1237965) carbanion, which is generated by treating a phosphonate ester with a base. wikipedia.orgalfa-chemistry.com These carbanions are generally more nucleophilic than the ylides used in the Wittig reaction. wikipedia.org The HWE reaction with this compound results in the formation of an alkene, typically with a high stereoselectivity for the (E)-isomer, or trans-alkene. wikipedia.orgtcichemicals.com A key advantage of the HWE reaction is that the phosphate (B84403) byproduct is water-soluble, simplifying product purification. alfa-chemistry.com

Wittig Reaction: The Wittig reaction employs a phosphorus ylide (a Wittig reagent), formed by deprotonating a phosphonium (B103445) salt with a strong base. masterorganicchemistry.com This ylide attacks the aldehyde, leading to an oxaphosphetane intermediate which then decomposes to yield the desired alkene and a triphenylphosphine (B44618) oxide byproduct. wikipedia.orglibretexts.org The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. wikipedia.org

Table 2: Comparison of HWE and Wittig Reactions for Olefination

| Reaction | Reagent | Key Intermediate | Primary Byproduct | Typical Stereoselectivity |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion | Oxaphosphetane | Dialkyl Phosphate (water-soluble) | (E)-alkene wikipedia.org |

| Wittig | Phosphorus Ylide | Oxaphosphetane libretexts.org | Triphenylphosphine Oxide | Z-alkene (with unstabilized ylides) wikipedia.org |

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a characteristic reaction of aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com However, the 2,5-dihydrothiophene (B159602) ring in this compound is not aromatic. nih.gov It is a partially saturated heterocycle containing an isolated carbon-carbon double bond. Therefore, it does not undergo classical electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions under typical conditions. youtube.comorganicchemistrytutor.comlibretexts.org The electron-rich double bond in the ring might react with strong electrophiles, but this would proceed via an electrophilic addition mechanism, not a substitution that preserves an aromatic system.

Cycloaddition Reactions Involving the Dihydrothiophene Ring

The carbon-carbon double bond within the 2,5-dihydrothiophene ring can participate in cycloaddition reactions, acting as a dienophile.

Diels-Alder Reactions

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. youtube.com The alkene moiety in the 2,5-dihydrothiophene ring system can function as a dienophile, reacting with various dienes. While thiophene (B33073) itself is generally a poor diene due to its aromaticity, derivatives like 2,5-dihydrothiophene can act as dienophiles. mdpi.comresearchgate.net The reaction of this compound with a suitable diene would yield a bicyclic adduct, creating significant molecular complexity in a single step. The stereoselectivity of the reaction, particularly the formation of endo or exo products, is a critical aspect of this transformation. youtube.com The presence of the aldehyde group can influence the reactivity and selectivity of the cycloaddition.

Nitrocyclopropanation

A significant transformation of 2,5-dihydrothiophene-3-carbaldehydes is their reaction with bromonitromethane (B42901) to yield bicyclic nitrocyclopropanes. This reaction provides access to novel 6-nitro-3-thiabicyclo[3.1.0]hexane-1-carbaldehyde derivatives. researchgate.net This class of compounds is of interest due to the presence of the strained and functionally rich nitrocyclopropane (B1651597) moiety. researchgate.netrsc.org

The formation of the 6-nitro-3-thiabicyclo[3.1.0]hexane-1-carbaldehyde core proceeds through an organocatalyzed domino reaction. researchgate.net Specifically, it is described as a domino Michael/α-alkylation reaction between a this compound and bromonitromethane. researchgate.net This type of reaction, often termed a Michael-Initiated Ring Closure (MIRC), is a powerful method for forming cyclopropane (B1198618) rings. rsc.orgrsc.org The process is efficiently catalyzed by DL-proline in the presence of a methanol/sodium acetate (B1210297) system. researchgate.net In a related asymmetric synthesis, the process begins with a sulfa-Michael/aldol (B89426) condensation to form the chiral dihydrothiophene, which then undergoes the domino Michael/α-alkylation with bromonitromethane. researchgate.net

The nitrocyclopropanation of 2,5-dihydrothiophene-3-carbaldehydes exhibits significant stereochemical control. The reaction catalyzed by DL-proline proceeds with good to excellent diastereoselectivity. researchgate.net

In a more complex one-pot, four-step organocatalytic process starting from cinnamaldehyde (B126680) and 1,4-dithiane-2,5-diol (B140307) to first generate the chiral this compound intermediate, subsequent nitrocyclopropanation with bromonitromethane yields the final bicyclic product with exceptional stereocontrol. rsc.org This highlights the ability to control the formation of multiple stereocenters in a single synthetic sequence.

| Reactant | Catalyst System | Product | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) | Yield | Reference |

| 2,5-Dihydrothiophene-3-carbaldehydes | DL-proline, MeOH/NaOAc | 6-Nitro-3-thiabicyclo[3.1.0]hexane-1-carbaldehyde derivatives | Good to Excellent | - | Good | researchgate.net |

| Cinnamaldehyde -> Chiral Dihydrothiophene Intermediate | (S)-diphenylprolinol silyl (B83357) ether, Benzoic Acid, then Et3N | Bicyclic Nitrocyclopropane | 100:0 | 95:5 | 45% | rsc.org |

Ring-Opening and Ring-Expansion Reactions

The manipulation of the dihydrothiophene ring itself through cleavage or expansion represents another potential avenue of reactivity. Photochemically induced rearrangements and fragmentations have been observed for various 2,5-dihydrothiophene derivatives, including stereoselective ring contractions. acs.orgacs.org

For the parent 2,5-dihydrothiophene, reductive ring-opening has been achieved using sodium in liquid ammonia (B1221849) with methanol, yielding a mixture of 2-butanethiol (B122982) and 3-butanethiol. While this demonstrates the feasibility of cleaving the C-S bonds, specific examples involving the this compound substrate under these or other conditions are not prominently reported. In more complex fused systems, such as 2,5-dioctyldithieno[2,3-b:3',2'-d]thiophene, ring-opening with aryllithium reagents followed by quenching with DMF can generate 3,3'-bithiophene-2-carbaldehydes, indicating that C-S bond cleavage can be a productive pathway in related structures. beilstein-journals.org

Transition Metal-Catalyzed Transformations

Transition metals can interact with thiophenes and their derivatives in several ways, including coordination to the sulfur atom or the π-system, which can facilitate various transformations. researchgate.net The parent 2,5-dihydrothiophene is known to form S-coordinated complexes with metals such as Tungsten (W) and Rhenium (Re). iastate.edu The thermal decomposition of these complexes can promote the elimination of butadiene, a reaction relevant to hydrodesulfurization (HDS) models. osti.gov Palladium (Pd) and Platinum (Pt) complexes of 2,5-dihydrothiophene have also been synthesized. osti.gov

While these studies focus on the reactivity of the parent heterocycle, transition metal catalysis is a broad field with potential applications for functionalized derivatives. For instance, Rh(III)-catalyzed reactions of quinoline-8-carbaldehydes with cyclopropanols have been developed to synthesize cyclopentenones and 1,4-diketones, demonstrating a transformation involving a carbaldehyde group on a heterocycle. acs.org Additionally, palladium-catalyzed Heck reactions of 2,3-dihydrofuran (B140613) are well-established for forming C-C bonds. organic-chemistry.org However, specific examples of transition metal-catalyzed transformations starting directly with this compound are not widely documented.

Gold-Catalyzed C-S Bond Formation to Form Dihydrothiophenes

While direct gold-catalyzed transformations starting from this compound are not extensively documented in peer-reviewed literature, a highly relevant and pioneering method for the formation of the 2,5-dihydrothiophene ring itself involves gold-catalyzed C-S bond formation. This reaction proceeds via the cycloisomerization of α-thioallenes.

Research by Morita and Krause demonstrated the first use of gold catalysis for the formation of a carbon-sulfur bond, a significant achievement due to the strong affinity between gold and sulfur which often leads to catalyst deactivation. researchgate.netnih.gov Their work showed that gold(I) catalysts, such as gold(I) chloride (AuCl), are highly effective in promoting the cycloisomerization of various α-thioallenes into the corresponding 2,5-dihydrothiophenes with good to excellent yields. researchgate.net

The proposed mechanism, supported by computational studies, suggests that the gold(I) catalyst coordinates to the distal double bond of the α-thioallene. nih.govnih.gov This is followed by an intramolecular attack of the sulfur atom onto the activated allene (B1206475) system, leading to the C-S bond formation and the creation of the five-membered ring. Subsequent proton transfer and a nih.govacs.org-hydride shift yield the final 2,5-dihydrothiophene product. nih.gov The proton transfer step is considered the rate-limiting step of the reaction. nih.govnih.gov The presence of a co-catalyst or even trace amounts of water can significantly lower the activation energy for this step. nih.govnih.gov

This gold-catalyzed cycloisomerization provides a powerful and atom-economical route to substituted 2,5-dihydrothiophenes, which are valuable precursors for various biologically active molecules. researchgate.net

Samarium Diiodide Promoted Coupling and Coupling-Alkylation Reactions

Samarium(II) iodide (SmI₂) is a potent single-electron transfer reagent widely used in organic synthesis for its ability to promote carbon-carbon bond-forming reactions under mild conditions. pageplace.de While specific studies on this compound are limited, the reactivity of the closely related thiophene-2-carbaldehyde (B41791) and thiophene-3-carbaldehyde provides a strong model for its expected behavior. acs.org

Research by Yang and Fang has shown that SmI₂ in the presence of hexamethylphosphoramide (B148902) (HMPA) effectively promotes the coupling of thiophenecarbaldehydes. acs.org When thiophene-3-carbaldehyde is treated with SmI₂/HMPA, it can undergo self-coupling or cross-coupling with other aldehydes. acs.org These reactions typically occur at the C-2 position of the thiophene ring. acs.org

A particularly interesting transformation is the subsequent alkylation of the reaction intermediates. Following the initial coupling, the introduction of an alkylating agent can lead to S-alkylation, which is accompanied by the opening of the thiophene ring to produce γ-lactols. acs.org This sequence of coupling and alkylation opens a pathway to highly functionalized, sulfur-containing lactol structures.

Given these precedents, this compound is expected to undergo similar SmI₂-promoted coupling reactions at its aldehyde functionality. The reaction would likely proceed via a samarium ketyl radical, which can then react with another aldehyde molecule. libretexts.org

Table 1: Samarium Diiodide Promoted Coupling Reactions of 3-Thiophenecarbaldehyde with Various Aldehydes This table is based on data from analogous reactions with 3-thiophenecarbaldehyde and serves as a predictive model for the reactivity of this compound.

| Entry | Aldehyde | Product | Yield (%) |

| 1 | 3-Thiophenecarbaldehyde (self-coupling) | 1,2-Di(thiophen-3-yl)ethane-1,2-diol | 65 |

| 2 | Benzaldehyde | 1-Phenyl-2-(thiophen-3-yl)ethane-1,2-diol | 54 |

| 3 | 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-2-(thiophen-3-yl)ethane-1,2-diol | 56 |

| 4 | 2-Naphthaldehyde | 1-(Naphthalen-2-yl)-2-(thiophen-3-yl)ethane-1,2-diol | 52 |

| 5 | Propanal | 1-(Thiophen-3-yl)butane-1,2-diol | 43 |

Data sourced from studies on 3-thiophenecarbaldehyde. acs.org

Rhodium(III)-Catalyzed Heteroannulations of Sulfolenes

The rhodium(III)-catalyzed heteroannulation of sulfolenes specifically with this compound is a novel reaction pathway for which direct literature precedent is not currently available. However, the principles of rhodium(III) catalysis, particularly in C-H activation and annulation reactions involving aldehydes and other unsaturated systems, can provide a conceptual framework for predicting potential reactivity.

Rhodium(III) catalysts are well-established in facilitating the construction of complex heterocyclic systems through C-H activation/annulation cascades. princeton.edu These reactions often involve the use of a directing group to guide the catalyst to a specific C-H bond. In the context of an aldehyde, an in situ-formed directing group, such as a hydrazone, can enable the rhodium catalyst to activate an ortho C-H bond of an aromatic aldehyde for annulation with an alkyne. nih.gov

Sulfolenes, particularly 3-sulfolene (B121364), are stable, crystalline solids that are often used as synthetic equivalents of 1,3-butadienes. Upon heating, 3-sulfolene undergoes a retro-cheletropic reaction to release sulfur dioxide and generate 1,3-butadiene (B125203) in situ. This diene could then potentially participate in a rhodium-catalyzed cycloaddition or annulation reaction with the aldehyde functionality of this compound.

A hypothetical reaction pathway could involve the rhodium-catalyzed activation of the aldehydic C-H bond of this compound, followed by coordination to the diene generated from the sulfolene. Subsequent migratory insertion and reductive elimination steps could lead to the formation of a new heterocyclic ring system, effectively "stitching" the two molecules together. While speculative, this approach aligns with the known reactivity of rhodium(III) catalysts and highlights a potential area for future research in the synthesis of novel sulfur-containing polycycles.

Theoretical and Computational Studies on 2,5 Dihydrothiophene 3 Carbaldehyde

Quantum Chemical Calculations

Quantum chemical calculations serve as powerful tools for investigating the structure, stability, and reactivity of molecules like 2,5-Dihydrothiophene-3-carbaldehyde. These computational approaches allow for the examination of molecular characteristics that can be difficult to determine experimentally.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a predominant computational method used to study the electronic structure of many-body systems. It is particularly effective for analyzing reaction mechanisms by calculating the potential energy surface of a reaction, helping to identify intermediates and transition states. nih.gov For dihydrothiophene derivatives, DFT studies have been crucial in elucidating plausible reaction pathways. acs.org

Theoretical investigations into reaction mechanisms involving dihydrothiophene systems often involve mapping the complete energy profile. For instance, in the study of the formation of 2-amino-4,5-dihydrothiophene-3-carbonitriles, DFT calculations were employed to determine the Gibbs energies for intermediates and transition states. acs.org This analysis helps in understanding the feasibility of different proposed mechanisms, such as intramolecular nucleophilic substitution or a multi-step process involving nucleophilic addition and ring closure. acs.org

In a domino Michael/α-alkylation reaction between 2,5-dihydrothiophene-3-carbaldehydes and bromonitromethane (B42901), computational analysis can be used to model the energy barriers for each step. researchgate.net This involves locating the transition state structures and calculating their energies relative to the reactants and intermediates. A sharp increase in the activation energy at a particular step, for example, can indicate steric hindrance or an unfavorable electronic configuration, effectively ruling out that pathway. acs.org

Table 1: Hypothetical Energy Profile Data for a Reaction Step This table illustrates the type of data generated from DFT calculations for a reaction involving a dihydrothiophene derivative. The values are representative.

| Species | Description | Relative Gibbs Energy (kJ/mol) |

| Reactants | Starting Materials | 0.0 |

| TS1 | Transition State 1 | +54.5 |

| Intermediate 1 | First Intermediate | +10.2 |

| TS2 | Transition State 2 | +27.9 |

| Products | Final Products | -35.0 |

Data inspired by findings on related dihydrothiophene systems. acs.org

Fukui functions are conceptual DFT descriptors that help in predicting the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. While specific Fukui function analyses for this compound are not detailed in the provided sources, the methodology is standard in computational chemistry. The analysis involves calculating the change in electron density at each atomic site upon the addition or removal of an electron. This allows for a quantitative prediction of where a molecule will most likely interact with other reagents, guiding the understanding of its chemical behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). mdpi.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. mdpi.comresearchgate.net

For thiophene (B33073) derivatives, the distribution of HOMO and LUMO orbitals indicates the active sites for reaction. typeset.io In this compound, the HOMO is expected to have significant contributions from the sulfur atom and the C=C double bond, while the LUMO would likely be localized on the electron-withdrawing carbaldehyde group. This distribution makes the aldehyde carbon a prime site for nucleophilic attack.

Table 2: Representative Frontier Orbital Energies This table shows typical energy values obtained from DFT calculations for sulfur-containing heterocycles.

| Parameter | Description | Energy (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.8 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.7 |

| HOMO-LUMO Gap (η) | Energy difference between HOMO and LUMO | 4.1 |

Values are representative and based on general findings for similar molecules. mdpi.com

Conformational Analysis and Stability

Molecules that are not completely rigid can exist in various spatial arrangements known as conformations. A conformational analysis was performed for related dihydrothiophene isomers to find the most stable structures. acs.org For this compound, the primary source of conformational flexibility would be the orientation of the aldehyde group relative to the dihydrothiophene ring.

Computational methods, typically at the DFT level, can be used to perform a systematic search for different conformers. researchgate.net The geometries of these conformers are optimized, and their relative energies are calculated to identify the most stable (lowest energy) conformation. This analysis is crucial as the reactivity and spectral properties of a molecule can depend significantly on its preferred conformation. For related dihydrothiophene structures, the energy difference between stable conformations was found to be very small, often less than 1.5 kJ/mol. acs.org

Electronic Structure and Charge Distribution

The electronic structure and charge distribution of this compound can be analyzed using computational methods like Natural Bond Orbital (NBO) analysis and by mapping the Molecular Electrostatic Potential (MEP). nih.gov

The MEP surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. nih.gov It uses a color scale to indicate regions of negative potential (electron-rich, prone to electrophilic attack), typically shown in red, and positive potential (electron-poor, prone to nucleophilic attack), shown in blue. nih.gov For this molecule, the MEP would show a region of high negative potential around the oxygen atom of the carbonyl group and a positive potential region near the aldehyde proton and the carbon atom of the carbonyl group.

Chemoinformatic Analysis and Virtual Screening

Chemoinformatics applies computational methods to solve chemical problems, often involving the analysis of large chemical datasets. Virtual screening, a common chemoinformatic technique, involves the computational screening of compound libraries to identify molecules that are likely to bind to a drug target.

While this compound is listed as a chemical entity in various chemical databases and patents, dedicated chemoinformatic analyses or virtual screening campaigns centered on this specific molecule are not described in the available literature google.com. Such studies would typically involve calculating a range of molecular descriptors to predict its physicochemical properties, potential biological activities, or similarity to other known active compounds. The absence of such reports suggests that this compound has not been a primary focus of large-scale virtual screening or drug discovery initiatives to date.

Computational Design of Novel Derivatives with Tailored Reactivity

Computational chemistry, particularly methods like Density Functional Theory (DFT), is instrumental in designing novel molecules and predicting their reactivity. These studies can guide synthetic efforts by exploring how different functional groups would impact a molecule's electronic structure and reaction pathways.

Research in the broader field of dihydrothiophenes does include computational studies on various derivatives. For instance, DFT calculations have been used to investigate the reaction mechanisms and transition states for the synthesis of substituted dihydrothiophenes, such as (R)-2-aryl-2,5-dihydrothiophene-3-carbaldehyde derivatives wiley-vch.de. These studies provide a foundational understanding of the reactivity of the dihydrothiophene ring system. However, specific computational research aimed at the systematic in silico design of novel derivatives starting from the this compound scaffold with predictively tailored reactivity profiles is not documented in peer-reviewed sources.

The following table summarizes the key computational areas and the status of research for this compound.

| Computational Method | Research Status for this compound |

| Molecular Dynamics Simulations | No specific studies found in the literature. |

| Chemoinformatic Analysis | Not documented in available research. |

| Virtual Screening | No reported campaigns found. |

| Computational Derivative Design | No specific design studies found for this scaffold. |

Applications and Synthetic Utility of 2,5 Dihydrothiophene 3 Carbaldehyde and Its Derivatives

Precursor to Biologically Active Molecules

The unique arrangement of functional groups in 2,5-Dihydrothiophene-3-carbaldehyde allows for its conversion into various derivatives, including those with established biological relevance.

This compound serves as a key intermediate in the manufacturing of 3-thienylacetonitrile. researchgate.net This process highlights a direct application of the aldehyde in creating a more complex thiophene (B33073) derivative. The synthesis involves the reaction of 2,5-dihydrothiophene-3-carboxaldehyde with a cyanide source, followed by an elimination step to yield the aromatic thiophene ring system. researchgate.net

The general transformation can be summarized as follows:

| Step | Description | Reactants | Product |

| 1 | Cyanohydrin Formation | This compound, Cyanide (e.g., HCN) | Intermediate cyanohydrin |

| 2 | Elimination/Aromatization | Intermediate from Step 1 | 3-Thienylacetonitrile |

This synthetic route provides an alternative to other methods for preparing 3-thienylacetonitrile, such as those starting from 3-methylthiophene. researchgate.net

The aldehyde functional group is a critical handle for constructing fused heterocyclic systems, most notably thieno[2,3-d]pyrimidines. This class of compounds is of significant interest in medicinal chemistry due to a wide range of biological activities. While direct synthesis from this compound is part of a multi-step process, the aldehyde is the starting point for introducing the necessary functionalities.

The general strategy involves converting the aldehyde into a 2-aminothiophene derivative, which is a common precursor for thieno[2,3-d]pyrimidine (B153573) synthesis via the Gewald reaction or similar cyclization methods. nih.govwikipedia.orgresearchgate.net The 2-aminothiophene motif is a cornerstone for building a variety of fused heterocycles. nih.govresearchgate.net Subsequently, the constructed 2-aminothiophene can undergo condensation reactions to form the fused pyrimidine (B1678525) ring.

Alternatively, an aldehyde group on a thiophene or related heterocycle can react directly with various reagents to form a fused pyrimidine ring in a process known as annulation.

| Reagent Class | Example Reagent(s) | Resulting Fused Ring System |

| Urea/Thiourea Derivatives | Thiourea | Pyrimidinethione |

| Active Methylene (B1212753) Compounds | Malononitrile, Ethyl Cyanoacetate | Cyanopyridine or Pyrimidine |

| Amidines/Guanidines | Guanidine | Aminopyrimidine |

The reaction of the prepared dihydrothiophenes with formaldehyde (B43269) and amines under Mannich conditions represents another pathway to construct the thieno[2,3-d]pyrimidine core system. nih.govresearchgate.netnih.gov

Role in Materials Science (e.g., Optoelectronic Materials if relevant)

While specific studies detailing the use of this compound as a monomer in materials science are not widely documented, its structural backbone—the dihydrothiophene ring—is a component of advanced materials. Dihydrothiophene derivatives are incorporated into conducting polymers designed for optoelectronic applications, such as organic photovoltaics (OPVs). researchgate.netnih.gov

For instance, polymers based on thieno[2,3-b]pyrrole-one, which contains a dihydrothiophene-like core, have been synthesized and shown to have low-lying Highest Occupied Molecular Orbital (HOMO) energy levels and broad absorption in the visible spectrum, which are desirable properties for solar cells. researchgate.net The introduction of electron-withdrawing groups to thienothiophene derivatives leads to a decrease in the HOMO-LUMO band gap, which is crucial for tuning the optoelectronic properties of the material. nih.govresearchgate.net The aldehyde group on the title compound offers a reactive site for incorporating it into larger conjugated systems for such applications.

Chiral Auxiliaries and Asymmetric Synthesis

In asymmetric synthesis, a chiral auxiliary is a temporarily incorporated chemical compound that directs the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com While various aldehydes have been successfully employed as chiral auxiliaries, the use of this compound for this purpose is not reported in the reviewed scientific literature. However, the synthesis of optically active 2,5-dihydrothiophenes bearing a chiral quaternary carbon center has been achieved through organocatalytic asymmetric cascade reactions using different starting materials. nih.gov This indicates the importance of chiral dihydrothiophene structures, even though the title aldehyde is not itself used as the source of chirality.

Intermediate in the Synthesis of Complex Organic Molecules

The reactivity of this compound makes it a useful starting point for synthesizing more complex molecular architectures. A notable example is its use in a domino Michael/α-alkylation reaction to produce novel bicyclic compounds. researchgate.net

This process demonstrates the compound's utility as a versatile intermediate:

| Reaction Type | Reagents | Catalyst System | Product |

| Domino Michael/α-alkylation | Bromonitromethane (B42901) | DL-proline / NaOAc | 6-nitro-3-thiabicyclo[3.1.0]hexane-1-carbaldehyde derivatives |

In this transformation, the aldehyde participates in an unprecedented domino reaction that builds a new cyclopropane (B1198618) ring fused to the dihydrothiophene core, creating a complex 3-thiabicyclo[3.1.0]hexane system with good to excellent diastereoselectivity. researchgate.net This highlights its role in generating molecular complexity in a single, efficient step. Furthermore, 1,4-diketones, which can be synthesized from aldehyde precursors, serve as key intermediates for creating cyclopentenone derivatives via intramolecular aldol (B89426) condensation. acs.org

Development of Novel Synthetic Methodologies Using this compound as a Model Substrate

This compound has been employed as a reactant in the development of new synthetic methods. Its participation in the diastereoselective nitrocyclopropanation is a key example where it served as the substrate for establishing a novel domino reaction. researchgate.net Such reactions, which form multiple chemical bonds in a single operation, are of high interest in modern organic synthesis for their efficiency.

While it has been used to create specific complex products, its broader application as a general "model substrate"—a benchmark compound used to test the scope and limitations of a wide variety of new chemical transformations—is not extensively documented. Its utility has been demonstrated more in targeted syntheses rather than in broad methodological studies. researchgate.netacs.org

Conclusion and Future Perspectives

Summary of Key Research Findings

Research on 2,5-Dihydrothiophene-3-carbaldehyde and its derivatives has highlighted its potential as a valuable synthetic intermediate. Key findings include its participation in domino reactions to form complex bicyclic structures, demonstrating its utility in advanced organic synthesis. researchgate.net The reactivity of both the aldehyde and the dihydrothiophene moieties allows for a wide range of chemical transformations, paving the way for the synthesis of diverse molecular architectures.

Emerging Trends and Unexplored Research Avenues

Emerging trends in organic synthesis, such as the development of novel organocatalytic and multicomponent reactions, offer exciting avenues for the utilization of this compound. nih.gov Future research could focus on:

Asymmetric Synthesis: Developing enantioselective synthetic routes to chiral derivatives of this compound would be of significant interest for applications in medicinal chemistry.

Exploration of Novel Reactions: Investigating its participation in other types of cycloaddition and multicomponent reactions could lead to the discovery of new heterocyclic systems with unique properties.

Detailed Mechanistic Studies: A deeper understanding of the reaction mechanisms involving this compound would facilitate the design of more efficient and selective synthetic transformations.

Potential Impact on Medicinal Chemistry, Agrochemicals, and Materials Science

The structural features of this compound and its derivatives suggest potential applications in several key areas:

Medicinal Chemistry: Thiophene (B33073) and its derivatives are known to exhibit a wide range of biological activities. ekb.egresearchgate.net The ability to synthesize complex heterocyclic systems from this compound, such as thieno[2,3-c]pyridines, is particularly promising. researchgate.netkuleuven.bescilit.com Thieno[2,3-c]pyridine derivatives have been investigated for their potential as kinase inhibitors and for their antimicrobial and anticancer properties. ekb.egnih.gov

Agrochemicals: Thiophene derivatives have also found applications in agriculture as herbicides and fungicides. mdpi.comgoogle.com The reactivity of the aldehyde group in this compound allows for the introduction of various functional groups, which could be tailored to develop new agrochemicals with improved efficacy and selectivity.

Materials Science: Polythiophenes are well-known conducting polymers with applications in organic electronics. nih.govfrontiersin.org While the direct polymerization of this compound may be challenging, it could serve as a precursor for functionalized thiophene monomers. The aldehyde group could be used to introduce specific functionalities to tune the electronic and physical properties of the resulting polymers.

Q & A

Q. Example NMR Data :

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Aldehyde (-CHO) | 9.82 | Singlet |

| Thiophene C-H | 7.09–7.65 | Doublet (J = 5.0 Hz) |

Advanced: How can researchers resolve contradictions in spectroscopic data during derivative synthesis?

Answer:

Discrepancies between calculated and observed data (e.g., NMR shifts or elemental analysis) often arise from:

- Steric or Electronic Effects : Bulky substituents may deshield protons, shifting peaks upfield. Compare with analogous compounds (e.g., 5-(dimethoxymethyl)-2-fluorobenzaldehyde derivatives) .

- Sample Purity : Contaminants (e.g., unreacted precursors) skew results. Validate via HPLC-MS or repeat column chromatography .

- Crystallographic Validation : Single-crystal X-ray diffraction (as in ) provides definitive structural confirmation when spectral data is ambiguous.

Advanced: What strategies improve yields in cross-coupling reactions involving this compound?

Answer:

Optimization strategies include:

- Catalyst Selection : Pd(PPh₃)₂Cl₂ outperforms other catalysts in aryl-aryl couplings, reducing side reactions .

- Solvent Systems : Toluene/water biphasic systems enhance reactivity by stabilizing Pd intermediates .

- Temperature Control : Reflux conditions (e.g., 110°C) accelerate coupling but require inert atmospheres (Ar) to prevent oxidation .

Q. Yield Comparison :

| Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|

| Pd(PPh₃)₂Cl₂ | Toluene/H₂O | Reflux | 85% |

| Pd(OAc)₂ | THF | RT | 65% |

Advanced: What role does this compound play in organic electronic materials?

Answer:

this compound derivatives serve as precursors for π-conjugated systems in organic electronics. For example:

- Quinoxaline-Based Polymers : Derivatives like 5-(8-(3,4-ethylenedioxythiophen-5-yl)quinoxalin-5-yl)thiophene-2-carbaldehyde are used in organic photovoltaics (OPVs) due to their tunable bandgaps and charge-transport properties .

- Electroluminescent Materials : Carbazole- or diphenylamino-substituted derivatives exhibit strong luminescence for OLEDs .

Q. Key Application Data :

| Derivative | Application | Bandgap (eV) |

|---|---|---|

| Carbazole-substituted | OLED Emitter | 2.1–2.3 |

| Quinoxaline-substituted | OPV Active Layer | 1.8–2.0 |

Basic: What safety precautions are critical when handling this compound?

Answer:

- Toxicity : Aldehydes can be irritants; use fume hoods and PPE (gloves, goggles).

- Reactivity : Avoid strong oxidizers (e.g., Br₂) without proper quenching (NaHCO₃ is effective) .

- Storage : Keep under inert gas (Ar/N₂) at –20°C to prevent aldehyde oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.